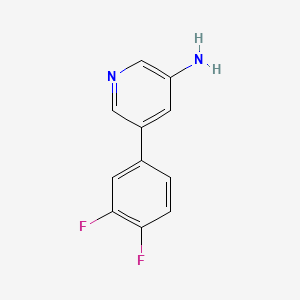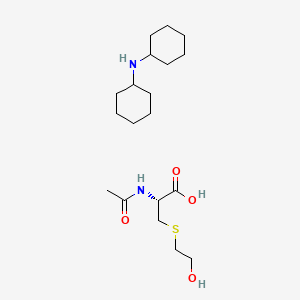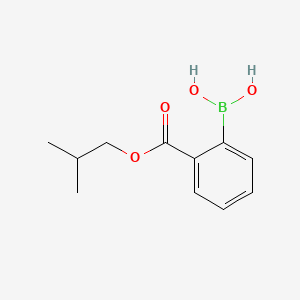
METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-methoxy-d3-benzoate is a deuterium-labeled compound with the molecular formula C9H6D3ClO3 and a molecular weight of 203.64 g/mol. It is a derivative of methyl 5-chloro-2-methoxybenzoate, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-methoxy-d3-benzoate can be synthesized through the deuteration of methyl 5-chloro-2-methoxybenzoate. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure. This is typically achieved using deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated chemicals. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-2-methoxy-d3-benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form deuterated derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include deuterated derivatives with altered functional groups, which are useful for various research applications.
Applications De Recherche Scientifique
Methyl 5-chloro-2-methoxy-d3-benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals with enhanced properties.
Mécanisme D'action
The mechanism of action of methyl 5-chloro-2-methoxy-d3-benzoate involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This makes it a valuable tool in studying the behavior of similar compounds under various conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-chloro-2-methoxybenzoate: The non-deuterated version of the compound.
Methyl 5-chloro-2-methoxy-3-nitrobenzoate: A nitro derivative with different chemical properties.
Methyl 2-bromo-5-chlorobenzoate: A brominated analog used in pharmaceutical research.
Uniqueness
Methyl 5-chloro-2-methoxy-d3-benzoate is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracing and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in various scientific fields.
Propriétés
Numéro CAS |
1219803-33-4 |
|---|---|
Formule moléculaire |
C9H9ClO3 |
Poids moléculaire |
203.636 |
Nom IUPAC |
methyl 5-chloro-2-(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3 |
Clé InChI |
HPTHYBXMNNGQEF-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC |
Synonymes |
METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)
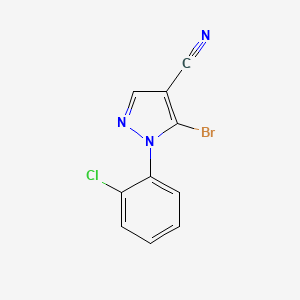
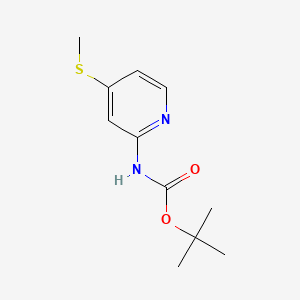

![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)
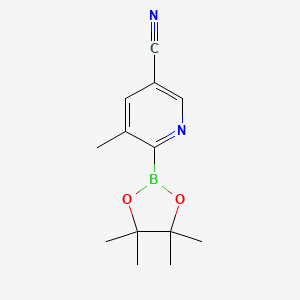
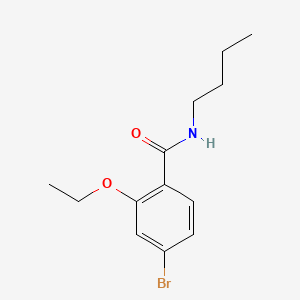
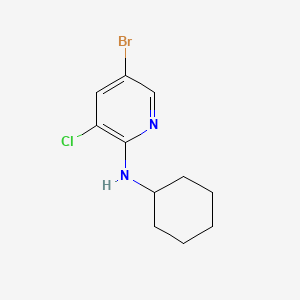
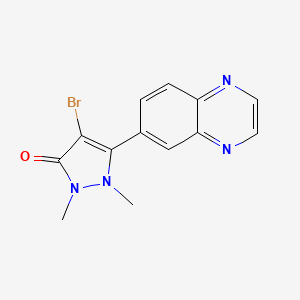

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)
